Chain Length Optimization: PEG7 vs. PEG4/PEG6/PEG8 in PROTAC Ternary Complex Formation
PEG4, PEG6, and PEG8 have become the empirical standards in PROTAC design, with linker length functioning as a conformational tuner that determines productive ubiquitination orientation [1]. The progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, directly translating to lower cellular EC50 values [2]. m-PEG7-Amine, with its seven-unit configuration, resides between the PEG6 workhorse (optimal for targets with moderate surface curvature) and PEG8 rescue linker (deployed when plasma protein binding becomes limiting) [3]. While direct head-to-head DC50 comparisons for m-PEG7-Amine are not available in published literature, the class-level inference from established structure-activity relationships indicates that PEG7 provides a chain length within the 28–30 Å end-to-end span [4], offering a tunable midpoint between PEG6 and PEG8 that allows fine adjustment of linker reach without committing to the metabolic oxidation liability associated with PEG8 [5].
| Evidence Dimension | Linker chain length (ethylene glycol units) and ternary complex residence time enhancement |
|---|---|
| Target Compound Data | 7 ethylene glycol units; estimated end-to-end span approximately 28–30 Å |
| Comparator Or Baseline | PEG4 (4 units, near-rigid spacer), PEG6 (6 units, moderate flexibility), PEG8 (8 units, enhanced flexibility with metabolic oxidation liability) |
| Quantified Difference | Progression from PEG4 to PEG8 enhances ternary complex residence time by ~10×; PEG7 positioned between PEG6 and PEG8 in conformational space |
| Conditions | PROTAC ternary complex formation assays; crystallographically measured inter-pocket distances typically >3 nm |
Why This Matters
The specific seven-unit configuration provides a quantitatively distinct option for SAR optimization, allowing researchers to fine-tune linker span between the PEG6 workhorse and PEG8 rescue linker without introducing the metabolic instability observed with longer PEG chains.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
- [2] BOC Sciences. (2025). PEG Length Effects on Ternary Complex Residence Time. View Source
- [3] BOC Sciences. (2025). PEG6 and PEG8 Division of Labor in PROTAC Design. View Source
- [4] Xi'an Ruixi Biological Technology Co. (2025). Amine-PEG7-COOtBu: PEG7 Chain Length Characterization. View Source
- [5] BOC Sciences. (2025). Metabolic Oxidation Liability Comparison: PEG2 vs. PEG8. View Source
